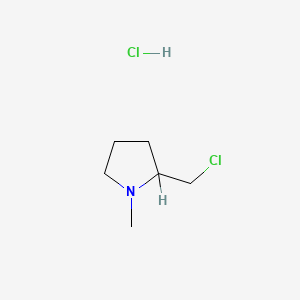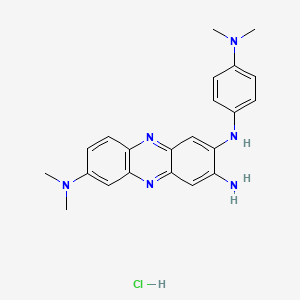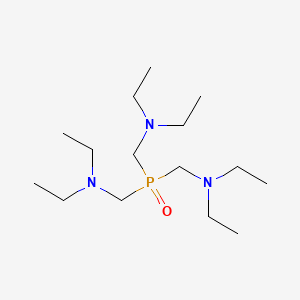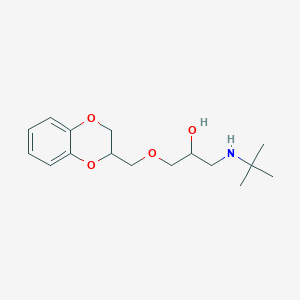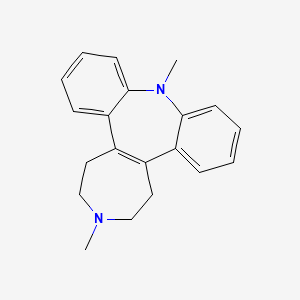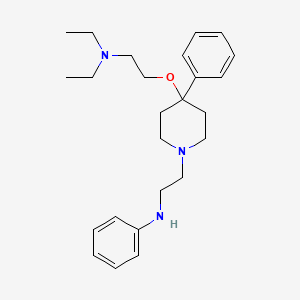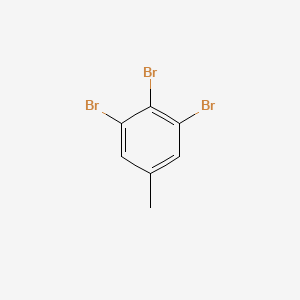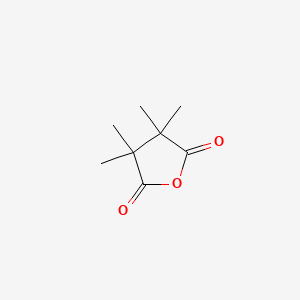
Anhídrido tetrametilsuccínico
Descripción general
Descripción
Tetramethylsuccinic anhydride (TMSA) is a cyclic dianhydride with the molecular formula C8H12O3 . It is also known as 3,3,4,4-tetramethyloxolane-2,5-dione . The compound has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da .
Synthesis Analysis
TMSA is widely used in different fields, especially in monomer synthesis and polymers applications . It can be obtained from 3,3,4,4-tetramethylpyrrolidine-2,5-dione . Other synthesis routes include treatment of 2,2’-Azobis (2-methylpropionitrile) with sulfuric acid .Molecular Structure Analysis
The molecular structure of TMSA consists of a cyclic anhydride group with four methyl groups attached . The presence of these methyl groups makes TMSA a derivative of tetrahydrofuran-2,5-dione .Chemical Reactions Analysis
TMSA, like other anhydrides, can undergo various chemical reactions. These include nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .Physical And Chemical Properties Analysis
TMSA is a white crystalline solid . It has a molecular weight of 156.18 g/mol. More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del anhídrido tetrametilsuccínico
El this compound (TMSA) es un compuesto químico versátil con una variedad de aplicaciones en la investigación científica. A continuación, se presenta un análisis detallado de seis aplicaciones únicas, cada una dentro de su propia sección dedicada.
Modificación de la superficie de nanocristales de celulosa: TMSA se puede utilizar para modificar la superficie de los nanocristales de celulosa (CNC). Esta modificación es crucial para desarrollar nuevas funcionalidades y adaptar las propiedades de los nanomateriales para aplicaciones específicas. Por ejemplo, la esterificación heterogénea de CNC con TMSA puede optimizar las propiedades superficiales y térmicas, lo cual es vital para el procesamiento estable y la mejora de las propiedades del material en el área de los nanocompuestos poliméricos .
Preparación de emulsiones a base de almidón: En el campo de la ciencia de los alimentos, TMSA se emplea para crear emulsiones a base de almidón que contienen aceites esenciales naturales. Estas emulsiones se pueden utilizar como antioxidantes naturales o agentes antimicrobianos, ofreciendo posibles aplicaciones en la protección de la salud humana. Las emulsiones muestran una alta actividad antioxidante y efectos antimicrobianos significativos en varias bacterias y levaduras .
Síntesis de compuestos bioactivos: TMSA sirve como un intermediario clave en la síntesis de compuestos bioactivos. Su reactividad permite la producción de derivados que poseen actividades biológicas como propiedades antiinflamatorias, antibacterianas y antitumorales. Estos derivados se pueden utilizar en productos farmacéuticos, perfumes y otros productos cosméticos .
Química de polímeros: En la química de polímeros, TMSA se utiliza para la síntesis de polímeros con características específicas. Se puede incorporar en cadenas de polímeros para alterar sus propiedades físicas y químicas, como aumentar la flexibilidad o mejorar la estabilidad térmica. Esto tiene implicaciones para el desarrollo de nuevos materiales con funcionalidades personalizadas para aplicaciones industriales .
Química medicinal: Los derivados de TMSA se exploran por sus propiedades químicas y aplicaciones medicinales. Se pueden utilizar en la síntesis de péptidos debido a su estabilidad única en condiciones ácidas. Además, la funcionalización de anticuerpos con derivados de TMSA es un área prometedora de investigación, que podría conducir a avances en los sistemas de administración de fármacos dirigidos .
Mecanismo De Acción
Target of Action
Tetramethylsuccinic anhydride (TMSA) is a chemical compound that primarily targets carboxylic acid derivatives . These derivatives are functional groups whose chemistry is closely related, and they play a crucial role in various biochemical reactions .
Mode of Action
TMSA interacts with its targets through a two-step mechanism. The first step involves a nucleophilic attack on the carbonyl group . The second step involves the removal of the leaving group . This interaction results in significant changes in the structure and function of the target molecules .
Biochemical Pathways
The action of TMSA affects several biochemical pathways. One of the key pathways is the acetyl CoA pathway, which requires approximately 10 enzymes and numerous organic cofactors . TMSA’s interaction with this pathway can lead to the synthesis of pyruvate or acetate .
Pharmacokinetics
It’s known that tmsa is a white crystalline solid with a pungent odor . It has a molar mass of 156.181 g/mol , and it’s soluble in petroleum ether .
Result of Action
The result of TMSA’s action at the molecular and cellular level is complex and depends on the specific context. For instance, TMSA has been used to protect the exocyclic amine of 6-aminopurine derivatives by forming the corresponding tetramethysuccinimide . This modification can sterically block certain nitrogen atoms, influencing the outcome of glycosylations .
Action Environment
The action, efficacy, and stability of TMSA can be influenced by various environmental factors. For example, the acidic tumor microenvironment has been shown to influence the action of certain anhydrides . .
Propiedades
IUPAC Name |
3,3,4,4-tetramethyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZIXHLDWJBHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)C1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188554 | |
| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35046-68-5 | |
| Record name | Tetramethylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035046685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92363 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-3,3,4,4-tetramethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylsuccinic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3SNF582YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



